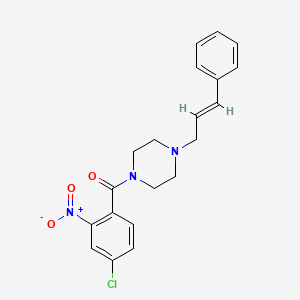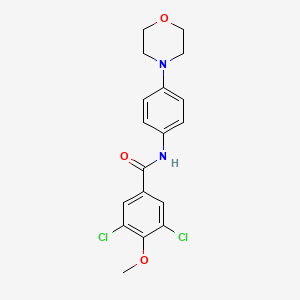![molecular formula C30H20N4O2S2 B5974843 N-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]thiophene-2-carboxamide](/img/structure/B5974843.png)
N-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]thiophene-2-carboxamide is a complex organic compound that features a quinazoline core, a thiophene ring, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the thiophene ring, and the attachment of the phenyl group. Common synthetic routes include:
Formation of Quinazoline Core: This step often involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene.
Attachment of Phenyl Group: The phenyl group can be attached through a nucleophilic aromatic substitution reaction, where a phenyl halide reacts with an amine derivative of the quinazoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the quinazoline core, where nucleophiles like amines or thiols can replace halogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, halogenated quinazoline derivatives.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
N-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Investigated for its anticancer properties, particularly in targeting breast cancer cell lines.
Mechanism of Action
The mechanism of action of N-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Exhibits cytotoxic activity against human tumor cell lines.
Uniqueness
N-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]thiophene-2-carboxamide is unique due to its specific combination of a quinazoline core, thiophene ring, and phenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N4O2S2/c35-29(25-8-4-16-37-25)31-21-12-10-20(11-13-21)28-33-24-15-14-22(32-30(36)26-9-5-17-38-26)18-23(24)27(34-28)19-6-2-1-3-7-19/h1-18H,(H,31,35)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRLXWQXSPVNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)NC(=O)C4=CC=CS4)C5=CC=C(C=C5)NC(=O)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dihydro-1H-inden-2-yl)-2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]acetamide](/img/structure/B5974763.png)
![1-[(dimethylamino)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5974771.png)
amino]-1-phenylethanol](/img/structure/B5974774.png)
![N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5974792.png)
![2-{[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5974796.png)
![N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B5974801.png)

![1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-N-phenyl-3-piperidinamine](/img/structure/B5974813.png)
![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B5974816.png)


![1-[(2-Bromophenyl)methyl]piperidine-3-carbohydrazide](/img/structure/B5974862.png)
![ethyl {5-bromo-2-oxo-3-[(2-pyridinylcarbonyl)hydrazono]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5974870.png)
![Ethyl 4-[3-(2-hydroxyethyl)-4-[(3-methoxyphenyl)methyl]piperazin-1-yl]piperidine-1-carboxylate](/img/structure/B5974876.png)
